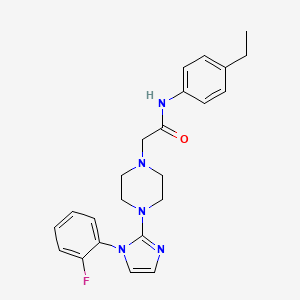

N-(4-ethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide

Descripción

N-(4-ethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a synthetic compound featuring a piperazine core substituted with a 1-(2-fluorophenyl)-1H-imidazol-2-yl group and an acetamide side chain terminating in a 4-ethylphenyl moiety.

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN5O/c1-2-18-7-9-19(10-8-18)26-22(30)17-27-13-15-28(16-14-27)23-25-11-12-29(23)21-6-4-3-5-20(21)24/h3-12H,2,13-17H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFIRJKWEGBJRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-ethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by an ethylphenyl group, a fluorophenyl moiety, and a piperazine ring, suggests a promising profile for medicinal chemistry applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C23H26FN5O

- Molecular Weight : 407.493 g/mol

Structural Characteristics

The compound consists of:

- An ethylphenyl group that enhances lipophilicity.

- A fluorophenyl group which may contribute to increased stability.

- A piperazine ring that is often associated with various biological activities.

Structural Comparison Table

| Compound Name | Structure Highlights |

|---|---|

| N-(4-ethylphenyl)-2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide | Contains a chlorophenyl group instead of fluorophenyl. |

| N-(4-ethylphenyl)-2-(4-(4-bromophenyl)piperazin-1-yl)acetamide | Features a bromophenyl group, affecting its reactivity. |

| N-(4-ethylphenyl)-2-(4-(4-methylphenyl)piperazin-1-yl)acetamide | Incorporates a methyl group, potentially altering biological activity. |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies : In vitro tests on MCF cell lines showed that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 25.72 ± 3.95 μM .

- Animal Studies : In vivo experiments demonstrated tumor growth suppression in mice models treated with this compound, suggesting its potential as an effective anticancer agent .

The mechanism through which this compound exerts its effects may involve:

- Targeting Apoptotic Pathways : The compound appears to activate apoptotic pathways in cancer cells.

- Inhibition of Key Enzymes : It may inhibit certain enzymes involved in tumor progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Testing : It was tested against various bacterial strains using the agar disc-diffusion method, showing notable activity against both Gram-positive and Gram-negative bacteria .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in MCF cell lines (IC50 = 25.72 ± 3.95 μM). Tumor growth suppression in mice models. |

| Antimicrobial | Effective against S. aureus and E. coli; specific MIC values need further exploration. |

Case Study 1: Anticancer Efficacy

In a controlled study involving tumor-bearing mice, administration of this compound resulted in significant tumor size reduction compared to untreated controls. This finding underscores the compound's potential as a therapeutic agent in oncology.

Case Study 2: Mechanistic Insights

Research conducted by Ribeiro Morais et al. highlighted the compound's ability to induce apoptosis through mitochondrial pathways, suggesting that it may serve as a lead compound for developing new anticancer therapies .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Fluorophenyl and Imidazole Interactions

Piperazine Flexibility

Acetamide Side Chain

- The acetamide linker in all compounds facilitates solubility and bioavailability. Ethylphenyl’s bulkiness (target compound) versus phenyl () or trifluoromethylpyridinyl () influences logP values and ADMET profiles .

Q & A

Q. What are the recommended synthetic routes for N-(4-ethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Coupling the ethylphenylacetamide moiety with the piperazine-imidazole fragment using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .

- Piperazine functionalization : Introducing the 2-fluorophenylimidazolyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Purification : Chromatography (e.g., silica gel or HPLC) is critical for isolating the target compound, with yields ranging from 40–70% depending on solvent polarity and temperature control .

Q. What spectroscopic methods are most effective for characterizing this compound’s structure?

- NMR : and NMR confirm the presence of key groups (e.g., ethylphenyl protons at δ 1.2–1.4 ppm, imidazole protons at δ 7.3–8.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 341.4 (CHFNO) .

- IR Spectroscopy : Detects amide C=O stretching (~1650 cm) and aromatic C-F vibrations (~1220 cm) .

Q. Which biological targets are hypothesized for this compound, and how are binding assays designed?

- Targets : Dopamine D/D receptors and serotonin 5-HT receptors due to structural similarity to arylpiperazine pharmacophores .

- Assay Design :

- Radioligand binding : Competitive displacement assays using -spiperone for D receptors (IC values reported in nM ranges) .

- Functional assays : cAMP accumulation or β-arrestin recruitment in transfected HEK293 cells .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s receptor binding affinity?

- Docking Studies : Use software like AutoDock Vina to simulate interactions with D receptor active sites, focusing on hydrogen bonding with Asp114 and hydrophobic packing with Phe389 .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify conformational flexibility in the piperazine ring .

- QSAR Models : Correlate substituent electronegativity (e.g., fluorophenyl position) with logP and IC values to guide structural modifications .

Q. What strategies resolve contradictions in reported synthetic yields or by-product profiles?

- By-Product Analysis : LC-MS/MS identifies common impurities (e.g., unreacted piperazine intermediates or oxidized imidazole derivatives) .

- Condition Screening : Design a factorial experiment varying solvents (DMF vs. THF), bases (KCO vs. EtN), and temperatures (25°C vs. 60°C) to optimize reproducibility .

Q. How can reaction engineering improve scalability while maintaining purity?

- Flow Chemistry : Continuous synthesis in microreactors reduces side reactions (e.g., imidazole ring decomposition) by precise control of residence time and mixing .

- In-line Monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, enabling automated adjustment of reagent stoichiometry .

Methodological Challenges and Solutions

Q. What are the limitations of current analytical techniques in resolving stereochemical ambiguities?

- Chiral HPLC : Required to separate enantiomers if the piperazine adopts a non-planar conformation. Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/IPA mobile phases .

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration but requires high-purity crystals, often challenging for hygroscopic intermediates .

Q. How do solvent polarity and pH affect the compound’s stability in pharmacological assays?

- Stability Studies :

- pH-Dependent Degradation : Monitor hydrolysis of the acetamide group in PBS (pH 7.4 vs. 5.0) using LC-MS. Half-life decreases by 30% at acidic pH .

- Solvent Effects : DMSO stock solutions (≥99.9% purity) prevent precipitation in aqueous buffers during cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.